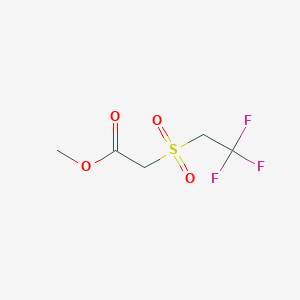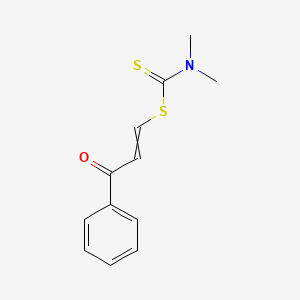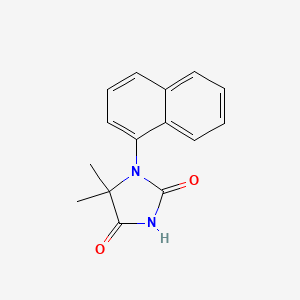
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one is an organic compound that features a bromine atom, a phenyl group, and a trimethylsilyl group attached to a propanone backbone. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one typically involves the bromination of 3-phenyl-1-(trimethylsilyl)propan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The phenyl group can be oxidized to form phenolic compounds under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 3-phenyl-1-(trimethylsilyl)propan-1-amine.
Reduction: Formation of 2-bromo-3-phenyl-1-(trimethylsilyl)propan-1-ol.
Oxidation: Formation of this compound with a phenolic group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one involves its reactivity due to the presence of the bromine atom and the trimethylsilyl group. The bromine atom can participate in nucleophilic substitution reactions, while the trimethylsilyl group can act as a protecting group for hydroxyl functionalities during synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-(trimethylsilyl)-1-propyne: Used as a propargylating agent and in the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives.
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione: Used in the synthesis of complex organic molecules.
Uniqueness
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one is unique due to its combination of a bromine atom, a phenyl group, and a trimethylsilyl group, which provides distinct reactivity and versatility in organic synthesis.
Eigenschaften
CAS-Nummer |
61157-33-3 |
|---|---|
Molekularformel |
C12H17BrOSi |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
2-bromo-3-phenyl-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C12H17BrOSi/c1-15(2,3)12(14)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI-Schlüssel |
QCBZUWKFDAXBPI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=O)C(CC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)




![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)




![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)
